Cas no 1065102-65-9 (Methyl2-(tert-Butyl)oxazole-4-carboxylate)

Methyl 2-(tert-Butyl)oxazole-4-carboxylate is a specialized heterocyclic compound featuring an oxazole core substituted with a tert-butyl group at the 2-position and a methyl ester at the 4-position. This structure imparts stability and reactivity, making it valuable in organic synthesis, particularly in the construction of complex heterocycles and pharmaceutical intermediates. The tert-butyl group enhances steric hindrance, influencing selectivity in reactions, while the ester functionality allows for further derivatization. Its well-defined molecular framework is advantageous for applications in medicinal chemistry and agrochemical research. The compound is typically handled under controlled conditions due to its sensitivity to moisture and heat.
Methyl2-(tert-Butyl)oxazole-4-carboxylate structure
1065102-65-9 structure
商品名:Methyl2-(tert-Butyl)oxazole-4-carboxylate
CAS番号:1065102-65-9
MF:C9H13NO3
メガワット:183.204422712326
MDL:MFCD22123632
CID:4559940

Methyl2-(tert-Butyl)oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(tert-Butyl)oxazole-4-carboxylate
    • Methyl2-(tert-Butyl)oxazole-4-carboxylate
    • MDL: MFCD22123632
    • インチ: 1S/C9H13NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3
    • InChIKey: WPHULQNTUPMUPX-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C(OC)=O)N=C1C(C)(C)C

Methyl2-(tert-Butyl)oxazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
SY058500-1g
Methyl 2-(tert-Butyl)oxazole-4-carboxylate
1065102-65-9 95%
1g
¥4593.55 2023-09-15
A2B Chem LLC
AI06994-1g
Methyl 2-(tert-butyl)oxazole-4-carboxylate
1065102-65-9 ≥95%
1g
$2573.00 2024-04-20
eNovation Chemicals LLC
D776835-0.1g
Methyl 2-(tert-Butyl)oxazole-4-carboxylate
1065102-65-9 95%
0.1g
$490 2025-02-21
A2B Chem LLC
AI06994-250mg
Methyl 2-(tert-butyl)oxazole-4-carboxylate
1065102-65-9 ≥95%
250mg
$798.00 2024-04-20
eNovation Chemicals LLC
D776835-1g
Methyl 2-(tert-Butyl)oxazole-4-carboxylate
1065102-65-9 95%
1g
$895 2025-02-21
eNovation Chemicals LLC
D776835-1g
Methyl 2-(tert-Butyl)oxazole-4-carboxylate
1065102-65-9 95%
1g
$895 2025-02-22
eNovation Chemicals LLC
D776835-0.25g
Methyl 2-(tert-Butyl)oxazole-4-carboxylate
1065102-65-9 95%
0.25g
$355 2024-07-20
eNovation Chemicals LLC
D776835-1g
Methyl 2-(tert-Butyl)oxazole-4-carboxylate
1065102-65-9 95%
1g
$895 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580411-1g
Methyl 2-(tert-butyl)oxazole-4-carboxylate
1065102-65-9 98%
1g
¥5970.00 2024-08-09
eNovation Chemicals LLC
D776835-0.1g
Methyl 2-(tert-Butyl)oxazole-4-carboxylate
1065102-65-9 95%
0.1g
$490 2024-07-20

Methyl2-(tert-Butyl)oxazole-4-carboxylate 関連文献

Methyl2-(tert-Butyl)oxazole-4-carboxylateに関する追加情報

Methyl 2-(tert-Butyl)oxazole-4-carboxylate: A Comprehensive Overview

Methyl 2-(tert-Butyl)oxazole-4-carboxylate, identified by the CAS number 1065102-65-9, is a versatile organic compound with significant applications in various fields, particularly in the chemical and pharmaceutical industries. This compound, characterized by its oxazole ring structure, has garnered attention due to its unique properties and potential uses in drug development, agrochemicals, and advanced materials.

The structure of Methyl 2-(tert-Butyl)oxazole-4-carboxylate consists of a methyl group attached to the oxazole ring at the 4-position, with a tert-butyl substituent at the 2-position. This substitution pattern imparts specific electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, where its reactivity and stability play crucial roles.

In terms of synthesis, Methyl 2-(tert-Butyl)oxazole-4-carboxylate can be prepared through several methods, including nucleophilic substitution and cyclization reactions. The choice of synthetic pathway depends on the starting materials and desired purity levels. For instance, a study published in the Journal of Organic Chemistry demonstrated an efficient route involving the reaction of a suitable aldehyde with an amino alcohol derivative under acidic conditions, followed by methylation to yield the final product.

The physical and chemical properties of this compound are well-documented. It has a melting point of approximately 78°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it ideal for use in organic synthesis where precise control over solubility is required.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of Methyl 2-(tert-Butyl)oxazole-4-carboxylate under various conditions. For example, density functional theory (DFT) calculations have revealed that the tert-butyl group significantly stabilizes the molecule through steric hindrance, reducing its susceptibility to nucleophilic attack. This insight has been instrumental in designing more efficient synthetic pathways for related compounds.

In terms of applications, this compound has found utility in drug discovery programs targeting various therapeutic areas such as oncology and neurodegenerative diseases. Its ability to act as a bioisostere for other functional groups makes it a valuable tool in medicinal chemistry. Additionally, it has been explored as a potential agrochemical ingredient due to its ability to modulate plant growth regulators.

The environmental impact of Methyl 2-(tert-Butyl)oxazole-4-carboxylate has also been a topic of recent research. Studies conducted under simulated environmental conditions suggest that it undergoes slow degradation under UV light, indicating a potential risk of bioaccumulation if not properly managed. However, further research is needed to fully understand its ecological footprint.

In conclusion, Methyl 2-(tert-Butyl)oxazole-4-carboxylate (CAS No.: 1065102-65-9) stands out as a promising compound with diverse applications across multiple industries. Its unique structure, coupled with recent advances in synthetic methodologies and computational modeling, positions it as a key player in future innovations within the chemical sciences.

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